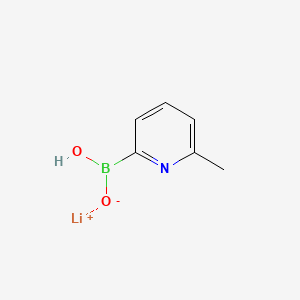

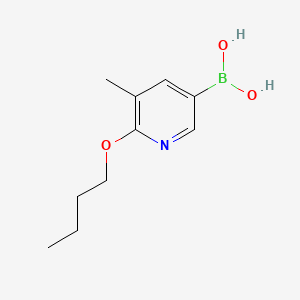

6-Methylpyridine-2-boronic acid, mono-lithium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

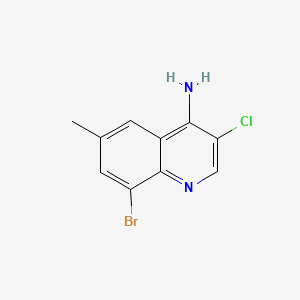

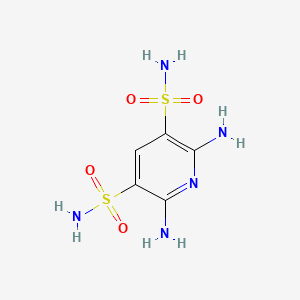

“6-Methylpyridine-2-boronic acid, mono-lithium salt” is a chemical compound with the CAS Number: 1256345-49-9. Its linear formula is C6H7BLiNO2 .

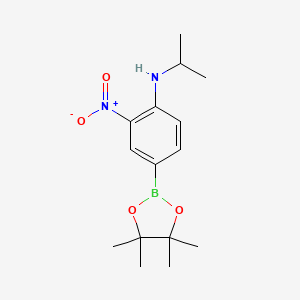

Molecular Structure Analysis

The molecular structure of “6-Methylpyridine-2-boronic acid, mono-lithium salt” is represented by the linear formula C6H7BLiNO2 . The InChI code for this compound is 1S/C6H7BNO2.Li/c1-5-3-2-4-6 (8-5)7 (9)10;/h2-4,9H,1H3;/q-1;+1 .Physical And Chemical Properties Analysis

The molecular weight of “6-Methylpyridine-2-boronic acid, mono-lithium salt” is 142.88 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

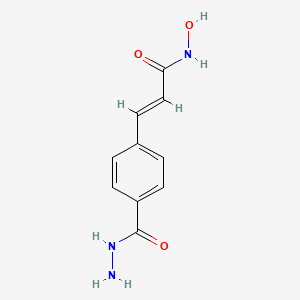

Boron Compounds in Drug Delivery Systems

Boron compounds, such as boronic acids, have found significant applications in medical research, particularly in drug delivery systems for cancer treatment through Boron Neutron Capture Therapy (BNCT). This therapy utilizes boron-containing compounds to target cancer cells selectively. Once these boron-rich cells are exposed to neutron beams, nuclear reactions occur, producing high-energy particles that destroy the cancer cells while sparing the surrounding healthy tissue. Such compounds are vital for developing effective BNCT treatments, underscoring the importance of boronic acids in medicinal chemistry and oncology research (Yanagië et al., 2008).

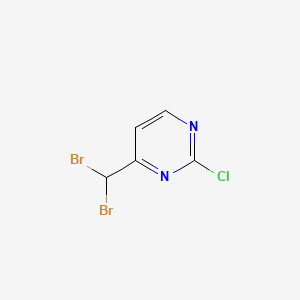

Lithium Salts in Energy Storage and Recovery

Lithium salts, including lithium boron compounds, play a crucial role in energy storage technologies. Lithium is a critical component in lithium-ion batteries due to its high electrochemical potential, contributing to the batteries' high energy density. Research into lithium extraction from brines and ores is vital for sustaining the production of lithium-ion batteries, which are essential for portable electronics, electric vehicles, and renewable energy storage solutions. Innovations in lithium recovery, such as novel solvent extraction techniques, are instrumental in meeting the growing demand for lithium in various industries, including glass, ceramics, nuclear materials, pharmaceuticals, and batteries (Zhang et al., 2019).

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the conformation and function of the target molecule .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in the conformation and function of these targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methylpyridine-2-boronic acid, mono-lithium salt . .

Eigenschaften

IUPAC Name |

lithium;hydroxy-(6-methylpyridin-2-yl)borinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-6(8-5)7(9)10;/h2-4,9H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQZELBTVQZTFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=NC(=CC=C1)C)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694353 |

Source

|

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-49-9 |

Source

|

| Record name | Lithium hydrogen (6-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)